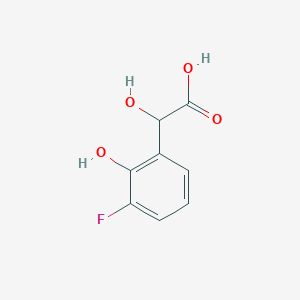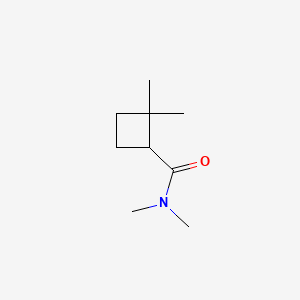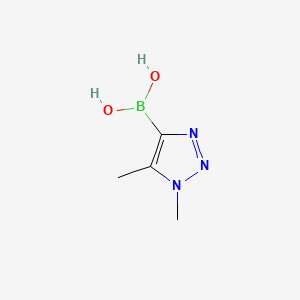
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative containing a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and triazole functionalities makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves the cycloaddition reaction between an azide and an alkyne, followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as halides or sulfonates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole-boronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its ability to undergo various chemical transformations.
Biology
In biological research, this compound is used as a probe for studying enzyme activities and as a ligand in the development of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1H-1,2,3-Triazol-4-yl)boronic acid
- (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)boronic acid
- (1,2,4-Triazol-3-yl)boronic acid
Uniqueness
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of both the dimethyl-substituted triazole ring and the boronic acid group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H8BN3O2 |
|---|---|
Peso molecular |
140.94 g/mol |
Nombre IUPAC |
(1,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3 |
Clave InChI |
ZXNXEUOJGFAFIA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=N1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
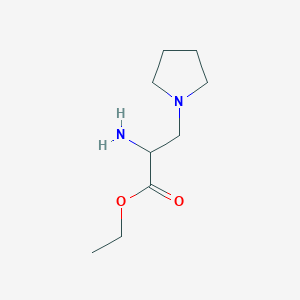
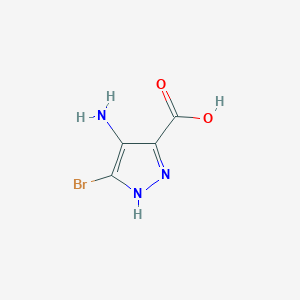
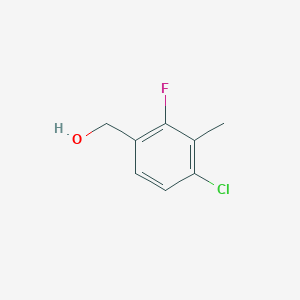

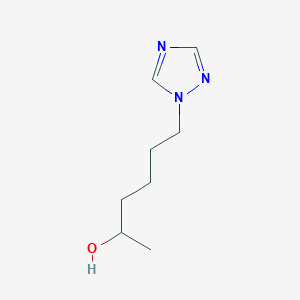
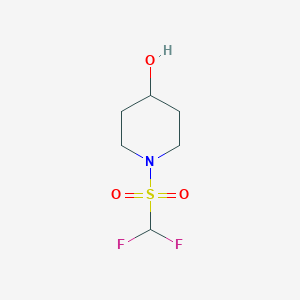

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
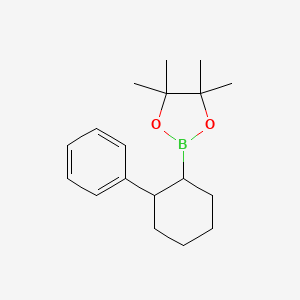
![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
